3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine scaffold. Its structure includes a 2-methylphenyl group at position 3, a phenyl group at position 6, and a 4-nitrophenylmethylsulfanyl substituent at position 3. Thiazolo[4,5-d]pyrimidines are structural analogs of purines, where the imidazole ring is replaced by a thiazole, conferring unique electronic and steric properties .
This compound’s 4-nitrophenylmethylsulfanyl group may improve lipophilicity and membrane permeability compared to simpler alkyl or aryl substituents, similar to the role of trifluoromethyl groups in enhancing bioavailability in related derivatives .
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3S3/c1-16-7-5-6-10-20(16)28-22-21(35-25(28)33)23(30)27(18-8-3-2-4-9-18)24(26-22)34-15-17-11-13-19(14-12-17)29(31)32/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPPPMYEIDNOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with appropriate amidines or guanidines to form the fused pyrimidine ring.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine is a common reaction, often achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions are often employed.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From the reduction of the nitro group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, in biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitrophenyl and sulfanyl groups can facilitate interactions with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural variations among thiazolo[4,5-d]pyrimidine derivatives include substituents at positions 3, 5, 6, and 7, which critically influence biological activity. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Insights
- Position 5: The 4-nitrophenylmethylsulfanyl group in the target compound contrasts with trifluoromethyl (), morpholine (), or alkyl groups ().
- Position 3 : Aryl groups (e.g., 2-methylphenyl in the target compound) are common in anticancer derivatives, while alkyl chains (e.g., ethylpiperazine in ) may improve solubility for CNS targets .
- Position 7 : The 2-sulfanylidene moiety is conserved in many active derivatives, suggesting a role in H-bonding or metal chelation .
Pharmacological Profiles
- Anticancer Activity : Trifluoromethyl derivatives () show potent cytotoxicity, with NCI-selected compounds (e.g., 2b, 3b) demonstrating broad-spectrum activity across 60 cancer cell lines. The target compound’s nitro group may similarly interfere with purine metabolism or kinase signaling .
- Antimicrobial Activity: Morpholine-substituted derivatives () and thiazolidinone hybrids () exhibit moderate antibacterial effects, likely through folate pathway inhibition or membrane disruption .
- Neuroactive Potential: CRF1 antagonists () highlight the scaffold’s versatility in CNS disorders, though the target compound’s nitro group may limit blood-brain barrier penetration compared to piperazine derivatives .
Biological Activity
The compound 3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The presence of sulfanyl and nitrophenyl groups is significant in determining its interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazole and pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. In a study evaluating a series of thiazole derivatives, compounds with similar structural motifs showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Enzymatic assays indicate that derivatives of thiazolo-pyrimidine structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, a related compound exhibited an AChE inhibitory activity with an IC50 value of 16.1 µM . This suggests that the compound could be beneficial in developing treatments for cognitive disorders.
Antioxidant Activity
Thiazole and pyrimidine derivatives are also recognized for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The antioxidant activity can be attributed to the presence of electron-donating groups in the structure, which scavenge free radicals .
Study 1: Antimicrobial Evaluation
In a comparative study involving several thiazole derivatives, it was found that compounds similar to the target compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy, revealing that the most potent compounds had minimum inhibitory concentrations (MICs) below 50 µg/mL .
Study 2: Enzyme Inhibition Profile
A detailed kinetic analysis demonstrated that the compound acts as a reversible competitive inhibitor of AChE with a Ki value indicating strong binding affinity. Molecular docking studies further elucidated the interactions at the active site of the enzyme, suggesting that modifications to the substituents could enhance inhibitory potency .
Research Findings Summary
| Activity Type | IC50/MIC Values | Remarks |
|---|---|---|
| AChE Inhibition | 16.1 µM | Potential for Alzheimer’s treatment |
| Antimicrobial Activity | <50 µg/mL | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant Activity | Not quantified | Expected due to structural features |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
